molecular formula C19H19N3O B4652344 3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide

3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide

Cat. No. B4652344
M. Wt: 305.4 g/mol
InChI Key: BLSJDELBHQFGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been investigated.

Mechanism of Action

The mechanism of action of 3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis in cancer cells. It may also exert its anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines and reducing the activation of nociceptive neurons.
Biochemical and Physiological Effects:
3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to reduce pain by reducing the activation of nociceptive neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide in lab experiments is its potential as a novel therapeutic agent. It has been shown to have anticancer, anti-inflammatory, and analgesic activities, which make it a promising candidate for further investigation. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of this compound.

Future Directions

There are several future directions for the investigation of 3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide. One of the future directions is the investigation of its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and pain. Another future direction is the investigation of its mechanism of action, which will provide insights into its biological activity. In addition, further studies are needed to determine the optimal dosage and safety profile of this compound, which will facilitate its translation into clinical use.
Conclusion:
In conclusion, 3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further investigation of this compound may lead to the development of novel therapeutic agents for various diseases.

Scientific Research Applications

3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide has potential applications in various fields of scientific research. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been investigated as a potential anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. In addition, this compound has been studied as a potential analgesic agent, as it has been shown to reduce pain in animal models.

properties

IUPAC Name

3-methyl-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-14-6-5-9-16(10-14)19(23)21-18-11-20-22(13-18)12-17-8-4-3-7-15(17)2/h3-11,13H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSJDELBHQFGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CN(N=C2)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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